molecular formula C16H14N2O5 B8456832 N-(3-nitrobenzoyl)glycine benzyl ester

N-(3-nitrobenzoyl)glycine benzyl ester

Cat. No. B8456832
M. Wt: 314.29 g/mol
InChI Key: AHRXAOZHYVDWHQ-UHFFFAOYSA-N
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Description

N-(3-nitrobenzoyl)glycine benzyl ester is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-nitrobenzoyl)glycine benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-nitrobenzoyl)glycine benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

benzyl 2-[(3-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C16H14N2O5/c19-15(23-11-12-5-2-1-3-6-12)10-17-16(20)13-7-4-8-14(9-13)18(21)22/h1-9H,10-11H2,(H,17,20)

InChI Key

AHRXAOZHYVDWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of O-benzylglycine p-toluenesulfonic acid salt (6.41 g) and triethylamine (4.04 g) in methylene chloride (100 ml) was added portionwise 3-nitrobenzoyl chloride (3.71 g) under cooling in an ice-bath and stirring. The resultant mixture was stirred for 1 hour under the same condition and for 1 hour further at ambient temperature. From the reaction mixture, methylene chloride was removed in vacuo and to the residue were added water and ethyl acetate with stirring. The separated organic layer was washed with diluted hydrochloric acid, aqueous sodium bicarbonate and water twice respectively. The extract was dried over magnesium sulfate and evaporated in vacuo to give N-(3-nitrobenzoyl)glycine benzyl ester (5.98 g). 1H-NMR (CDCl3, δ): 4.31 (2H, d, J=5.2 Hz), 5.24 (2H, s), 6.99 (1H, br, t, J=5.2 Hz), 7.38 (5H, s), 7.64 (1H, t, J=7.9 Hz), 8.15 (1H, d, t, J=7.9 Hz, 2.2 Hz), 8.35 (1H, d, t, J=7.9 Hz, 2.2 Hz), 8.64 (1H, t, J=2.2 Hz); APCI-MS (CHCl3) (m/z): 315 (M+ +1)
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